molecular formula C16H19N3O4 B13376179 2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide

Cat. No.: B13376179
M. Wt: 317.34 g/mol
InChI Key: NCIDMQSIMSKZRQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrimidinylmethyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinemethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]acetamide

InChI

InChI=1S/C16H19N3O4/c1-10-6-16(21)19-14(18-10)9-17-15(20)8-11-4-5-12(22-2)13(7-11)23-3/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,19,21)

InChI Key

NCIDMQSIMSKZRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CNC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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